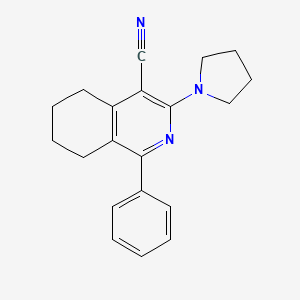
N,N'-bis(2,5-dimethylphenyl)-9-oxo-9H-fluorene-2,7-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(2,5-dimethylphenyl)-9-oxo-9H-fluorene-2,7-disulfonamide, commonly known as BODIPY, is a fluorescent dye that has been widely used in scientific research. It is a small molecule that has a unique chemical structure, making it an ideal tool for studying biological processes at the molecular level.
Mecanismo De Acción
BODIPY is a fluorescent dye that emits light when excited by a specific wavelength of light. The mechanism of action of BODIPY involves the absorption of light by the dye, which causes it to enter an excited state. The excited state is unstable and quickly returns to its ground state, emitting light in the process. The wavelength of the emitted light is characteristic of the dye and can be used to identify and track the dye in biological systems.
Biochemical and Physiological Effects:
BODIPY is a relatively non-toxic dye that does not interfere with cellular processes. It has been shown to be stable in a wide range of pH and temperature conditions, making it an ideal tool for studying biological processes. BODIPY has also been shown to have minimal photobleaching, allowing for long-term imaging studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BODIPY in lab experiments include its small size, unique chemical structure, and ability to be conjugated to biomolecules. BODIPY is also relatively non-toxic and stable, making it an ideal tool for studying biological processes. However, BODIPY has some limitations, including its limited photostability and sensitivity to environmental factors such as pH and temperature.
Direcciones Futuras
There are many future directions for BODIPY research. One area of interest is the development of new BODIPY derivatives with improved photostability and sensitivity to environmental factors. Another area of interest is the development of BODIPY-based biosensors for detecting specific molecules or biomolecules in living cells and tissues. Finally, BODIPY could be used in the development of new diagnostic and therapeutic agents for diseases such as cancer.
Métodos De Síntesis
BODIPY can be synthesized by reacting 2,7-dibromo-9H-fluorene with 2,5-dimethylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with sulfonamide and oxidized to produce BODIPY. This synthesis method is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
BODIPY has been widely used in scientific research as a fluorescent probe for studying biological processes. It has been used to study cell signaling, protein-protein interactions, and enzyme activity. BODIPY can be conjugated to proteins, peptides, and other biomolecules, allowing researchers to track their movement and activity in living cells and tissues. BODIPY can also be used to label organelles such as mitochondria and lysosomes, allowing researchers to study their function and dynamics.
Propiedades
IUPAC Name |
2-N,7-N-bis(2,5-dimethylphenyl)-9-oxofluorene-2,7-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O5S2/c1-17-5-7-19(3)27(13-17)30-37(33,34)21-9-11-23-24-12-10-22(16-26(24)29(32)25(23)15-21)38(35,36)31-28-14-18(2)6-8-20(28)4/h5-16,30-31H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTDIINKTIHGGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)NC5=C(C=CC(=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359672 |
Source


|
| Record name | 2-N,7-N-bis(2,5-dimethylphenyl)-9-oxofluorene-2,7-disulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5550-91-4 |
Source


|
| Record name | 2-N,7-N-bis(2,5-dimethylphenyl)-9-oxofluorene-2,7-disulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5883698.png)





![N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5883729.png)

![N'-{[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5883736.png)


